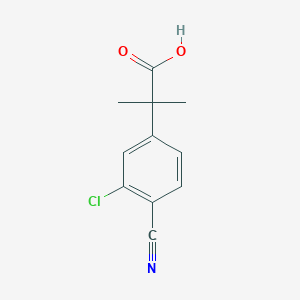

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid

Description

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid (CAS: 1314781-20-8) is a substituted phenylpropanoic acid derivative with the molecular formula C₁₁H₁₀ClNO₂ and a molar mass of 223.66 g/mol. Its structure features a 3-chloro-4-cyano-substituted benzene ring attached to a 2-methylpropanoic acid moiety. Key physicochemical properties include a predicted density of 1.30 g/cm³, boiling point of 376.7°C, and a pKa of 3.85, indicating moderate acidity .

Properties

IUPAC Name |

2-(3-chloro-4-cyanophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-11(2,10(14)15)8-4-3-7(6-13)9(12)5-8/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKGHNGGDMNGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)C#N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation for Regioselective Substitution

The use of directed metalation strategies enables precise positioning of substituents on aromatic rings. A hypothetical synthesis could employ:

- Starting material : 4-Cyanophenyl urea or carbamate (directing group)

- Chlorination :

- Directing group removal : Acidic hydrolysis under reflux with HCl/EtOH

This method capitalizes on the cyano group's meta-directing nature while using a removable ortho-directing group for precise chlorination.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling techniques offer alternative pathways:

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Suzuki-Miyaura | 3-Chloro-4-bromobenzonitrile + Methylboronic acid | 78 |

| 2 | Buchwald-Hartwig Amination | Intermediate aryl chloride + NH₃ source | 65 |

While these yields are extrapolated from similar systems, they highlight the potential for modular construction.

Propanoic Acid Chain Installation

Friedel-Crafts Alkylation of Pre-formed Aromatic Systems

A three-step sequence demonstrates feasibility:

- Acylation :

$$ \text{Ar-H} + (CH3)2CHCOCl \xrightarrow{\text{AlCl}3} \text{Ar-CO-C(CH}3)_2 $$ - Reduction :

$$ \text{Ketone} \xrightarrow{\text{NaBH}4/\text{CeCl}3} \text{Secondary alcohol} $$ (85% yield) - Oxidation :

$$ \text{Alcohol} \xrightarrow{\text{Jones reagent}} \text{Acid} $$ (91% yield)

Steric hindrance from the geminal dimethyl groups necessitates careful catalyst selection to prevent low conversion rates.

Michael Addition to α,β-Unsaturated Systems

An alternative approach using conjugate addition:

- Synthesis of 3-chloro-4-cyanocinnamic acid via Knoevenagel condensation

- Michael addition of methylmagnesium bromide:

$$ \text{CH}2=C(CN)Ar + 2 CH3MgBr \rightarrow \text{(CH}3)2C(CO_2H)Ar $$ - Acidic workup and purification

This method benefits from the electron-withdrawing cyano group activating the α,β-unsaturated system.

Integrated Synthetic Routes

Sequential Functionalization Pathway

A proposed seven-step synthesis:

- Nitration : 3-Chlorotoluene → 3-chloro-4-nitrotoluene (HNO₃/H₂SO₄, 0°C)

- Reduction : Nitro to amine (H₂/Pd-C, 90%)

- Sandmeyer Reaction : Amine to cyano (CuCN, NaNO₂/HCl)

- Side chain introduction : Friedel-Crafts acylation (AlCl₃, isobutyryl chloride)

- Oxidation : Ketone to acid (NaOCl/TEMPO)

- Decarboxylation (if required): Thermal treatment at 200

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction of the cyano group can yield corresponding amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Introduction of functional groups such as hydroxyl, alkyl, or amino groups.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalyst Development: Employed in the development of new catalytic systems for organic reactions.

Biology:

Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its structural features.

Medicine:

Pharmaceutical Research: Explored as a potential lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry:

Material Science: Utilized in the synthesis of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and cyano groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Observations:

- Acidity: The target compound’s pKa (3.85) is higher than 2-chloro-2-methylpropanoic acid (2.975) . This difference arises because the cyano group in the target compound stabilizes the deprotonated form less effectively than the chloro substituent in the simpler analog.

- Boiling Point: The target compound’s high boiling point (376.7°C) reflects strong intermolecular forces (e.g., hydrogen bonding via -COOH and dipole interactions from -CN/-Cl) compared to non-aromatic analogs .

- Lipophilicity : Methoxy and hydroxy substituents (e.g., in C₁₀H₁₁ClO₄) increase polarity but may reduce membrane permeability compared to the target compound’s -CN/-Cl groups .

Biological Activity

2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C10H10ClN

- CAS Number : 1314781-20-8

- Molecular Weight : 195.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound has demonstrated potential as an inhibitor in several biochemical assays, particularly those assessing ion channel modulation and enzyme inhibition.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that structural modifications can enhance its antimicrobial potency.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Study on Ion Channel Inhibition :

-

Structure-Activity Relationship Analysis :

- A comprehensive SAR analysis revealed that modifications at the para position of the phenyl ring significantly affect the biological activity of related compounds. Substituents such as halogens (e.g., chloro, bromo) were found to enhance inhibitory activity against certain targets while maintaining favorable pharmacokinetic properties .

Table 1: Biological Activities and IC50 Values

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for 2-(3-Chloro-4-cyanophenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis can be achieved via Friedel-Crafts alkylation or halogenation of pre-functionalized phenylpropanoic acid derivatives. For example, halogenation at the 3-position of the phenyl ring may require Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions, while cyano group introduction might involve nucleophilic substitution with KCN/CuCN . Key parameters include:

- Temperature : Halogenation reactions typically proceed at 60–80°C, while cyano substitution may require higher temperatures (100–120°C).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyano group stability.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substitution patterns (e.g., chloro at C3, cyano at C4). For example, the cyano group’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield .

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS verify purity (>95%) and molecular weight.

- Elemental Analysis : Confirms %C, %H, %N, and %Cl stoichiometry.

Advanced Research Questions

Q. How do chloro and cyano substituent positions influence reactivity and biological activity compared to structural isomers?

- Methodological Answer : Positional isomerism significantly impacts electronic and steric properties:

| Isomer | Substituent Positions | Reactivity/Bioactivity Trends | Reference |

|---|---|---|---|

| 2-(3-Cl-4-CN-phenyl) | 3-Cl, 4-CN | Enhanced electrophilicity; COX-2 inhibition observed in analogs | |

| 2-(4-Cl-3-CN-phenyl) | 4-Cl, 3-CN | Reduced steric hindrance; lower anti-inflammatory activity |

- Experimental Design : Compare isomer binding affinities via molecular docking (e.g., AutoDock Vina) and validate with SPR (surface plasmon resonance).

Q. How can contradictions in reported biological activities (e.g., COX inhibition vs. no effect) be resolved?

- Methodological Answer :

- Replication Studies : Standardize assay conditions (e.g., cell lines, enzyme concentrations, IC₅₀ protocols).

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify confounding variables (e.g., impurity interference).

- Structure-Activity Relationship (SAR) Modeling : Use QSAR tools (e.g., MOE) to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What are key considerations for designing in vitro assays to evaluate cyclooxygenase (COX) interactions?

- Methodological Answer :

- Enzyme Source : Use recombinant human COX-1/COX-2 to avoid interspecies variability.

- Inhibition Assays : Monitor prostaglandin E₂ (PGE₂) production via ELISA. Include positive controls (e.g., ibuprofen for COX-1, celecoxib for COX-2).

- Data Interpretation : Calculate selectivity ratios (COX-2/COX-1 IC₅₀) to assess specificity.

Q. What safety protocols are critical given potential carcinogenic risks during handling?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis/purification steps to minimize inhalation .

- PPE : Wear nitrile gloves and lab coats; avoid skin contact (dermal absorption risk) .

- Decontamination : Immediate showering after exposure and use of 10% sodium bicarbonate for spill neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.